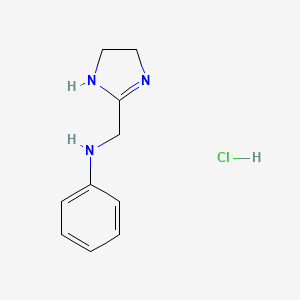

Phenamazoline hydrochloride

説明

Phenamazoline hydrochloride (CAS 501-62-2) is an antibiotic compound with the molecular formula C₁₀H₁₃N₃·HCl . Its chemical structure, as defined by the Pharmaceurical Forum (2006), is N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline hydrochloride, featuring an imidazole ring linked to an aniline group via a methyl bridge . Phenamazoline hydrochloride is part of a broader class of nitrogen-containing heterocyclic compounds, which often exhibit diverse pharmacological properties.

特性

CAS番号 |

24359-77-1 |

|---|---|

分子式 |

C10H14ClN3 |

分子量 |

211.69 g/mol |

IUPAC名 |

N-(4,5-dihydro-1H-imidazol-2-ylmethyl)aniline;hydrochloride |

InChI |

InChI=1S/C10H13N3.ClH/c1-2-4-9(5-3-1)13-8-10-11-6-7-12-10;/h1-5,13H,6-8H2,(H,11,12);1H |

InChIキー |

FECXJYAEMGXEBA-UHFFFAOYSA-N |

正規SMILES |

C1CN=C(N1)CNC2=CC=CC=C2.Cl |

製品の起源 |

United States |

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of phenamazoline hydrochloride typically involves the reaction of benzoxazinone derivatives with appropriate amines under controlled conditions. The reaction is carried out in the presence of glacial acetic acid and fused sodium acetate .

Industrial Production Methods: Industrial production of phenamazoline hydrochloride involves large-scale synthesis using similar methods but optimized for higher yields and purity. The process includes rigorous quality control measures to ensure the consistency and safety of the final product.

化学反応の分析

Degradation and Stability

Naphazoline hydrochloride undergoes decomposition under specific conditions:

Degradation Pathways

-

Thermal Decomposition : Begins above 255°C, producing carbon monoxide, nitrogen oxides, and phosgene .

-

Photolysis : Prolonged exposure to light accelerates degradation; storage in dark, inert atmospheres is recommended .

-

Hydrolysis : Stable in acidic conditions (pH 4.0–6.0) but degrades in strongly alkaline or oxidizing environments .

Stability Data

| Parameter | Value |

|---|---|

| pH (1% aqueous solution) | 5.0–6.6 |

| Shelf Life | 24 months at room temperature |

| Hygroscopicity | High; requires desiccated storage |

Reactivity with Functional Groups

The imidazoline ring and naphthyl group drive its chemical behavior:

Key Reactions

-

Protonation/Deprotonation :

-

Substitution Reactions :

-

Reacts with alkyl halides or acyl chlorides at the secondary amine site (e.g., forming quaternary ammonium derivatives).

-

-

Oxidation :

Biological Interactions

While primarily pharmacological, these interactions involve molecular-level chemistry:

科学的研究の応用

Phenamazoline hydrochloride has a wide range of scientific research applications, including:

Chemistry: Used as a reagent in organic synthesis to produce various derivatives.

Biology: Studied for its effects on cellular processes and signaling pathways.

Medicine: Investigated for its potential therapeutic uses, particularly in treating conditions involving blood vessel constriction.

Industry: Utilized in the production of pharmaceuticals and other chemical products.

作用機序

フェナマゾリン塩酸塩は、アルファアドレナリン受容体を刺激することでその効果を発揮し、血管収縮を引き起こします。この作用は特定の領域への血流を減らし、腫れや充血を軽減するのに役立つ可能性があります。 この化合物の分子標的には、アルファ1アドレナリン受容体があり、その血管収縮特性に重要な役割を果たします .

類似化合物:

アンタゾリン: 同様の血管収縮特性を持つ別のアンタゾリン誘導体です。

フェニレフリン: 血管収縮効果のために使用される交感神経刺激薬です。

オキシメタゾリン: その血管収縮作用により、鼻詰まりの治療薬として知られています。

ユニークさ: フェナマゾリン塩酸塩は、その特定の分子構造においてユニークであり、アルファアドレナリン受容体と効果的に相互作用することができます。 血管収縮特性と化学的安定性の組み合わせにより、研究と医療の両方の用途において貴重な化合物となっています .

類似化合物との比較

Comparison with Similar Compounds

The following table compares Phenamazoline hydrochloride with structurally or functionally related compounds, focusing on molecular properties, therapeutic uses, and key structural features:

| Compound Name | CAS Number | Molecular Formula | Therapeutic Use | Key Structural Features |

|---|---|---|---|---|

| Phenamazoline Hydrochloride | 501-62-2 | C₁₀H₁₃N₃·HCl | Antibiotic | Imidazole ring, aniline group, methyl bridge |

| Phenacridane Chloride | 3131-8-6 | C₂₆H₂₈NOCl | Antibiotic | Larger aromatic structure, chloro-substituent |

| Phenarsone Sulfoxylate | N/A | C₇H₁₀AsNO₆S | Antibiotic | Arsenic-containing, sulfoxylate group |

Key Observations:

Structural Complexity: Phenamazoline hydrochloride is a relatively small molecule (C₁₀H₁₃N₃·HCl) compared to Phenacridane chloride (C₂₆H₂₈NOCl), which has a larger aromatic backbone. Phenarsone sulfoxylate contains arsenic (As), a heavy metal known for antimicrobial properties but associated with higher toxicity risks .

Therapeutic Profile :

- All three compounds are classified as antibiotics, but their mechanisms likely differ. Imidazole derivatives like Phenamazoline may target microbial DNA or enzyme systems, while arsenic-based Phenarsone sulfoxylate could disrupt metabolic pathways in pathogens .

Safety Considerations :

- Phenarsone sulfoxylate’s arsenic content raises concerns about cumulative toxicity, whereas Phenamazoline’s imidazole core is structurally analogous to safer, widely used antibiotics (e.g., metronidazole) .

Research Findings and Structural Analysis

Phenamazoline Hydrochloride:

- Structural Uniqueness: The imidazole-aniline scaffold (Fig. 1) is critical for its activity. Imidazole rings are known to participate in hydrogen bonding and metal coordination, which may enhance binding to microbial targets .

Phenacridane Chloride:

- The presence of a chloro-substituent and extended aromatic system may improve membrane penetration, but its size could limit bioavailability compared to Phenamazoline .

Phenarsone Sulfoxylate:

- Arsenic’s electrophilic properties enable interaction with thiol groups in microbial enzymes, but this non-selective reactivity also poses risks to human cells .

Q & A

Q. What analytical methods are recommended for confirming the chemical structure of phenamazoline hydrochloride?

To validate the chemical structure, employ a combination of nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C), high-resolution mass spectrometry (HRMS), and X-ray diffraction (XRD). For example, NMR can confirm the presence of the imidazoline ring and the aniline moiety, while XRD provides crystallographic evidence. Structural revisions, such as the correction to N-((4,5-Dihydro-1H-imidazol-2-yl)methyl)aniline hydrochloride, require cross-validation across these techniques to resolve ambiguities .

Q. How should researchers handle and store phenamazoline hydrochloride to ensure stability?

Store the compound in airtight, light-resistant containers at 2–8°C. Avoid prolonged exposure to humidity, as hygroscopic degradation can alter purity. For long-term stability, lyophilize aliquots and validate storage conditions using accelerated stability testing (e.g., 40°C/75% RH for 6 months) with HPLC monitoring .

Q. What safety precautions are critical when working with phenamazoline hydrochloride in vitro?

Use fume hoods for powder handling and wear nitrile gloves and safety goggles. Although hazard classifications may not be explicitly listed for phenamazoline, general protocols for hydrochloride salts apply: avoid inhalation, ensure proper ventilation, and dispose of waste via chemical inactivation (e.g., neutralization with sodium bicarbonate) .

Q. How can researchers establish baseline purity levels for phenamazoline hydrochloride?

Perform reverse-phase HPLC with UV detection (e.g., C18 column, 220 nm wavelength, mobile phase: acetonitrile/0.1% trifluoroacetic acid). Compare retention times against a certified reference standard. Purity ≥98% is typical for pharmacological studies, validated via peak integration and spiking experiments .

Advanced Research Questions

Q. What experimental design strategies minimize variability in pharmacokinetic studies of phenamazoline hydrochloride?

Use factorial design to optimize variables like dose, administration route (e.g., oral vs. intravenous), and sampling intervals. For example, a 2³ factorial design can assess interactions between pH, solubility enhancers (e.g., cyclodextrins), and bioavailability. Include control groups with placebo formulations to isolate compound-specific effects .

Q. How can conflicting data on phenamazoline’s receptor selectivity be resolved?

Conduct competitive binding assays (e.g., radioligand displacement) across α-adrenergic receptor subtypes (α1A, α1B, α2). Use Schild regression analysis to calculate pA2 values and confirm selectivity ratios. Discrepancies in literature may arise from differences in tissue sources (e.g., human vs. rodent) or assay conditions (e.g., buffer ionic strength) .

Q. What methodologies are suitable for assessing phenamazoline’s metabolic stability in hepatic models?

Employ liver microsomes or hepatocyte incubations with LC-MS/MS quantification. Monitor time-dependent depletion of phenamazoline and identify metabolites via fragmentation patterns. Adjust incubation parameters (e.g., NADPH concentration, incubation time) to mimic in vivo conditions. Compare interspecies differences using human, rat, and mouse models .

Q. How can computational modeling enhance the development of phenamazoline derivatives?

Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to target receptors. Pair with molecular dynamics simulations (e.g., GROMACS) to assess stability of ligand-receptor complexes. Validate predictions with in vitro assays, focusing on substituents that improve potency (e.g., halogenation at the phenyl ring) .

Methodological Tables

Table 1: Typical HPLC Parameters for Purity Analysis of Phenamazoline Hydrochloride

Table 2: Key Considerations for In Vivo Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。